molecular formula C11H18ClN5 B12231973 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

Cat. No.: B12231973
M. Wt: 255.75 g/mol
InChI Key: JIFYAUHUEOPHDG-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride is a pyrazole-derived compound featuring two distinct pyrazole rings connected via a methylene bridge. The first pyrazole ring (2,5-dimethylpyrazol-3-yl) is substituted with methyl groups at positions 2 and 5, while the second pyrazole (1-ethylpyrazol-4-amine) contains an ethyl group at position 1 and an amine at position 4. The hydrochloride salt enhances solubility and stability, typical of amine-containing pharmaceuticals.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-10(6-13-16)12-7-11-5-9(2)14-15(11)3;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

JIFYAUHUEOPHDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Precursors

The synthesis typically begins with the alkylation of a pyrazole derivative. For example, 1-ethylpyrazole is prepared by reacting pyrazole with ethyl bromide in the presence of a base such as potassium carbonate. This step proceeds via nucleophilic substitution, where the ethyl group replaces a hydrogen atom on the pyrazole nitrogen. Reaction conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) at 80–100°C, achieving yields exceeding 70%.

Amination and Methylation

Subsequent amination introduces the methylene-linked pyrazole moiety. A Mannich reaction is employed, where formaldehyde acts as a bridging agent between the ethylpyrazole and a secondary amine. For instance, 1-ethylpyrazol-4-amine reacts with 2,5-dimethylpyrazole-3-carbaldehyde under acidic conditions to form the desired intermediate. Catalysts such as p-toluenesulfonic acid (PTSA) accelerate the reaction, while methanol or ethanol serves as the solvent.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an anhydrous solvent like diethyl ether or dichloromethane. This step ensures stability and improves crystallinity, with the reaction typically conducted at 0–5°C to prevent decomposition. The product is isolated via filtration and washed with cold ether to remove residual acid.

Reaction Optimization

Solvent and Temperature Effects

Optimal yields are achieved using DMSO or tetrahydrofuran (THF) as solvents, which enhance reactant solubility without side reactions. Elevated temperatures (80–100°C) are critical for accelerating alkylation and amination steps, though exceeding 110°C risks decomposition.

Catalytic Systems

Acidic catalysts (e.g., PTSA) and bases (e.g., triethylamine) are pivotal for controlling reaction rates. For example, in the Mannich reaction, PTSA increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the amine.

Purification Techniques

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensure purity >95%.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability. A representative protocol involves:

  • Continuous Alkylation : Ethyl bromide and pyrazole are fed into a reactor at 90°C, with residence times of 2–3 hours.
  • Flow Amination : Intermediate streams combine in a microreactor, achieving 85% yield at 100°C.
  • Salt Formation : HCl gas is introduced into a cooled crystallization unit, yielding >90% pure hydrochloride salt.

Challenges and Limitations

Byproduct Formation

Side reactions, such as over-alkylation or dimerization, occur if stoichiometric ratios deviate. For example, excess ethyl bromide leads to diethylated byproducts, reducing overall yield.

Sensitivity to Moisture

The free base is hygroscopic, necessitating anhydrous conditions during synthesis. Exposure to moisture hydrolyzes the methylene bridge, degrading the product.

Scalability Issues

Transitioning from lab to industrial scale requires precise control of exothermic reactions. Adiabatic temperature rises in flow reactors must be mitigated via cooling jackets.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amines.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, the compound may interact with biological targets, such as enzymes, altering their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

(ii) Pharmacological Implications

  • Hydrochloride salts (e.g., ropinirole HCl , amitriptyline HCl ) are common in pharmaceuticals to improve bioavailability. The target compound’s salt form suggests analogous design principles for oral or injectable formulations.
  • The dual-pyrazole structure distinguishes it from simpler analogs like 4,5-dimethyl-2H-pyrazol-3-amine hydrochloride , which lack the extended scaffold for multi-target interactions.

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, characterized by its structural complexity and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClN5, with a molecular weight of approximately 255.75 g/mol. The compound features two distinct pyrazole moieties connected by a methyl bridge, which contributes to its unique reactivity and biological properties.

Property Details
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
IUPAC NameThis compound
Chemical FamilyPyrazole

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. The mechanisms of action are primarily attributed to its ability to bind specific enzymes or receptors, thereby modulating various biological pathways.

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This compound has been evaluated for its COX-inhibitory activity, showing promising results that suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. A study reported that derivatives of similar pyrazole structures demonstrated selective cytotoxicity against glioma cells without affecting normal cell lines. The IC50 values of these compounds ranged significantly, indicating varying potency against different cancer types.

Cell Line IC50 Value (µM) Effect
C6 (glioma)5.13Induces apoptosis
SH-SY5Y (neuroblastoma)5.00Selective cytotoxicity

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : Binding to COX enzymes inhibits prostaglandin synthesis.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induces cell cycle arrest in the G0/G1 phase.
  • Apoptosis Induction : The compound promotes programmed cell death in cancerous cells while sparing healthy cells.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

  • Cytotoxicity Assay : A derivative similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amino showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .
  • Inflammation Model : In vivo studies demonstrated reduced inflammation markers in animal models treated with pyrazole derivatives compared to controls .

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